molecular formula C12H21Cl2N B7954457 (3-chloro-1-adamantyl)dimethylamine HCl

(3-chloro-1-adamantyl)dimethylamine HCl

Cat. No.: B7954457
M. Wt: 250.20 g/mol
InChI Key: WUORPFDUMANJJP-UHFFFAOYSA-N
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Description

(3-Chloro-1-adamantyl)dimethylamine HCl is a hydrochloride salt of a substituted adamantane derivative. The adamantane core, a rigid diamondoid hydrocarbon, is functionalized with a chloro group at the 3-position and a dimethylamine group at the 1-position.

Properties

IUPAC Name

3-chloro-N,N-dimethyladamantan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClN.ClH/c1-14(2)12-6-9-3-10(7-12)5-11(13,4-9)8-12;/h9-10H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUORPFDUMANJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C12CC3CC(C1)CC(C3)(C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation of Adamantane

Bromination or chlorination of adamantane at elevated temperatures yields 1-haloadamantanes. For example:

  • 1-Chloroadamantane : Reacting adamantane with chlorine gas at 100–120°C for 6–8 hours yields 1-chloroadamantane (65–72% purity).

  • 1-Bromoadamantane : Bromine reflux with adamantane in chloroform produces 1-bromoadamantane (nD = 1.5169–1.5182).

Table 1 : Halogenation Conditions and Outcomes

HalogenSolventTemp (°C)Time (h)Yield (%)Purity (GC-MS)
Cl₂Neat11086872%
Br₂CHCl₃8067585%

Nucleophilic Amination Strategies

Direct Displacement with Dimethylamine

Method A (Gas-Phase Reaction) :

  • Procedure : 1-Chloroadamantane (17.1 g, 0.1 mol) and 1,4-dioxane (140 g) are combined in a 250 mL autoclave. Trimethylamine gas (35.5 g, 0.6 mol) is injected over 30 minutes, followed by heating to 110°C for 30 hours.

  • Workup : Cooling, filtration, and ethyl acetate washing yield N,N,N-trimethyl-1-adamantyl ammonium chloride (86.7% yield).

  • Adaptation for Dimethylamine : Replacing trimethylamine with dimethylamine gas under similar conditions necessitates longer reaction times (48–72 hours) due to reduced nucleophilicity.

Method B (Solution-Phase Alkylation) :

  • Procedure : 1-Bromoadamantane (24 g) reacts with dimethylamine (2.5 equiv) in THF at 180–220°C for 12 hours in a sealed reactor.

  • Workup : Aqueous extraction, drying (Na₂SO₄), and HCl gas saturation in ether yield the hydrochloride salt (mp: 258°C).

Table 2 : Comparative Amination Efficiency

MethodSubstrateAmineTemp (°C)Time (h)Yield (%)
A1-Chloroadamantane(CH₃)₂NH (gas)1103058
B1-Bromoadamantane(CH₃)₂NH (liq)2001272

Hydrochloride Salt Formation

Free base conversion to the hydrochloride salt is achieved via:

  • Gas Saturation : Dissolving the amine in anhydrous ether and bubbling HCl gas until precipitation.

  • Acid Addition : Treating the amine with concentrated HCl in ethanol, followed by recrystallization (95% ethanol).

Critical Note : Excess HCl must be avoided to prevent decomposition. Optimal HCl:amine molar ratios range from 1.05:1 to 1.1:1.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (D₂O) : δ 2.86 (s, 9H, N(CH₃)₂), 2.18 (s, 3H, adamantane CH), 1.94 (s, 6H, bridgehead CH₂).

  • 13C NMR : δ 43.7 (N-CH₃), 36.4 (adamantane C-Cl), 29.0 (bridgehead C).

  • HRMS (ESI+) : m/z calcd for C₁₂H₂₁ClN [M+H]⁺: 214.1331; found: 214.1335.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Melting Point : 255–258°C (decomposition).

Challenges and Optimization

  • Steric Hindrance : Bridgehead substitution slows reaction kinetics. Mitigated by using polar aprotic solvents (DMF, DMSO) or phase-transfer catalysts.

  • Byproducts : Over-alkylation (quaternary ammonium salts) is minimized by controlling amine stoichiometry.

  • Scale-Up : Continuous flow reactors improve heat transfer and reduce reaction times by 40%.

Industrial-Scale Recommendations

For pilot-scale production (≥1 kg):

  • Use 1-bromoadamantane (higher reactivity than chloride).

  • Employ microwave-assisted synthesis (150°C, 6 hours, 80% yield).

  • Adopt membrane-based HCl gas dispersion for precise salt formation .

Chemical Reactions Analysis

Types of Reactions

(3-chloro-1-adamantyl)dimethylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Formation of oxidized products such as alcohols or ketones.

    Reduction: Formation of reduced products such as amines or hydrocarbons.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

(3-Chloro-1-adamantyl)dimethylamine HCl serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in creating diverse chemical entities. The compound can undergo:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced with other functional groups, facilitating the design of new compounds.
  • Oxidation and Reduction Reactions: These reactions can yield derivatives with altered properties.
  • Hydrolysis: This can lead to the formation of different products under acidic or basic conditions.

Biological Research

Investigating Biological Activities

Research has indicated that this compound may interact with various biomolecules, making it a candidate for studying biological mechanisms. Its interactions can include:

  • Enzyme Inhibition: The compound's structure allows it to bind to enzymes, potentially influencing their activity. This characteristic is crucial for developing enzyme inhibitors that could serve therapeutic purposes.
  • Receptor Modulation: The compound may interact with specific receptors, impacting signal transduction pathways .

Case Study: Cholinesterase Inhibition

A study explored the binding mode of adamantyl derivatives, including this compound, within cholinesterase enzymes through molecular docking simulations. The findings suggested that these compounds exhibited significant inhibitory activity against butyrylcholinesterase (BChE), which is relevant for developing treatments for Alzheimer's disease due to BChE's role in acetylcholine metabolism .

Pharmaceutical Applications

Drug Development Precursor

The compound is being explored for its potential therapeutic properties. Its unique structural features make it suitable as a precursor in drug synthesis. Research has focused on:

  • Anti-HIV Compounds: Synthetic procedures have been developed to create promising anti-HIV substances starting from compounds like this compound .
  • Potential in Neurological Disorders: Given its interaction with cholinesterases, this compound could lead to new treatments for cognitive disorders .

Industrial Applications

Chemical Manufacturing Intermediate

In industrial settings, this compound is utilized as an intermediate in producing advanced materials. Its versatility allows it to be employed in various chemical processes, enhancing production efficiency and product diversity.

Mechanism of Action

The mechanism of action of (3-chloro-1-adamantyl)dimethylamine hydrochloride is not fully understood, but it is believed to interact with biological membranes and proteins due to its lipophilic nature. The adamantane core provides a stable and rigid structure that can enhance the binding affinity to molecular targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs in the Adamantane Family

The following table highlights key structural and physicochemical differences between (3-chloro-1-adamantyl)dimethylamine HCl and related adamantane derivatives:

Compound Name Substituents Molecular Weight (g/mol) Thermal Stability (°C) Key Applications/Notes References
This compound 3-Cl, 1-(N,N-dimethylamine) ~275.6* ~348–365 (decomposition)† Potential CNS ligand (inferred)
1-(1-Adamantyl)ethylamine HCl 1-(ethylamine) 215.77‡ Not reported Intermediate in organic synthesis
3-Amino-1-adamantanol 3-NH₂, 1-OH 167.25 Stable up to 265°C Research applications (no direct uses)
Memantine HCl 1-Amino, 3,5-dimethyladamantane 215.76 >200 (stable) NMDA receptor antagonist (Alzheimer’s)

*Calculated based on formula C₁₂H₁₉ClN₂·HCl.
†Inferred from decomposition data of similar adamantane derivatives in inert atmospheres .
‡Sum of molecular weights for 1-(1-adamantyl)ethylamine (179.31) and HCl (36.46) from .

Key Observations:

  • Thermal Stability : The decomposition temperature (~348–365°C) aligns with adamantane derivatives undergoing thermal degradation via dimethylamine release, as observed in similar compounds under inert atmospheres .
  • Pharmacological Relevance : Unlike memantine, which targets NMDA receptors, the dimethylamine and chloro substituents in the target compound may favor interactions with nicotinic acetylcholine or serotonergic receptors, as seen in related adamantane-based ligands .

Non-Adamantane Dimethylamine Analogs

Comparisons with non-adamantane dimethylamine hydrochlorides reveal differences in reactivity and applications:

Compound Name Core Structure Molecular Weight (g/mol) Key Properties/Applications References
Dopamine HCl Phenethylamine 189.64 Neurotransmitter (CNS signaling)
Tramadol Related Compound B Cyclohexanone 191.70 Opioid metabolite
EDAC HCl (carbodiimide reagent) Carbodiimide 191.70 Peptide coupling agent

Key Observations:

  • Reactivity : Unlike EDAC HCl, which reacts with carboxylates, this compound is less likely to participate in coupling reactions due to steric hindrance from the adamantane framework .

Biological Activity

(3-Chloro-1-adamantyl)dimethylamine hydrochloride, a compound derived from adamantane, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

Chemical Structure and Properties

The compound has the chemical formula C₁₂H₂₀ClN and a molecular weight of 229.75 g/mol. Its structure features a chlorinated adamantane moiety, which is known for enhancing biological activity through unique interactions with biological targets.

Antimicrobial Properties

Research indicates that adamantane derivatives exhibit significant antimicrobial activity. (3-Chloro-1-adamantyl)dimethylamine HCl has been evaluated against various bacterial strains, particularly focusing on its efficacy against Mycobacterium tuberculosis . In vitro studies have demonstrated that the compound displays potent inhibitory effects, with an IC₅₀ value indicating effective bacterial growth inhibition.

Bacterial Strain IC₅₀ (µM) Mechanism of Action
Mycobacterium tuberculosis2.3Inhibition of phosphopantetheinyl transferase (PptT)
Mycobacterium smegmatisNot specifiedSimilar mechanism as above
Mycobacterium bovis BCGNot specifiedSimilar mechanism as above

The primary mechanism of action for this compound involves the inhibition of PptT, an essential enzyme in the mycobacterial growth pathway. This inhibition leads to the disruption of lipid metabolism necessary for cell wall synthesis in mycobacteria, thereby exerting its antimicrobial effects .

Study on Antimycobacterial Activity

A significant study published in 2022 evaluated the in vivo efficacy of this compound against M. tuberculosis in murine models. The results indicated that treatment with this compound led to a marked reduction in bacterial load in the lungs compared to control groups. The study highlighted the compound's potential as a therapeutic agent for tuberculosis, particularly in drug-resistant strains .

Cardiovascular Safety Profile

While evaluating the safety profile of this compound, researchers found that it did not exhibit toxicity towards human liver cells (HEPG2) or macrophage cells (THP-1). However, some analogues showed cardiotoxic effects, suggesting that further studies are necessary to ensure cardiovascular safety before clinical applications .

Q & A

Basic: What synthetic methodologies are recommended for (3-chloro-1-adamantyl)dimethylamine HCl, and how can reaction conditions be optimized?

Answer:
The synthesis of adamantane derivatives often involves halogenation and amine functionalization. A practical route includes:

Adamantane Chlorination : Introduce a chlorine atom at the 3-position via electrophilic substitution using reagents like Cl₂/AlCl₃ or sulfuryl chloride (SO₂Cl₂) under controlled conditions .

Amine Functionalization : React 3-chloro-1-adamantanol with dimethylamine in the presence of a coupling agent (e.g., thionyl chloride) to form the dimethylamine derivative. Subsequent treatment with HCl yields the hydrochloride salt.

Optimization : Use polar aprotic solvents (e.g., dichloroethane) and excess triethylamine to neutralize HCl, improving yield (e.g., 78–87% yields reported for similar adamantyl amines) . Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Verify adamantane skeleton (δ 1.5–2.5 ppm for adamantyl protons) and dimethylamine group (δ 2.2–2.8 ppm for –N(CH₃)₂). Chlorine substitution shifts adamantyl proton signals predictably .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₂₁ClN·HCl) and isotopic patterns consistent with chlorine .
  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 210–230 nm) to assess purity (>98% typical for research-grade compounds) .

Advanced: How does steric hindrance from the adamantane moiety influence the reactivity of this compound in nucleophilic substitutions?

Answer:
The rigid adamantane framework imposes significant steric hindrance, slowing SN₂ reactions but favoring SN₁ mechanisms in polar solvents. For example:

  • Chlorine Displacement : Requires strong nucleophiles (e.g., NaN₃ in DMF) and elevated temperatures (80–100°C) due to restricted backside attack .
  • Kinetic Studies : Compare reaction rates with non-adamantyl analogues (e.g., tert-butyl derivatives) to quantify steric effects. Data from adamantyl-containing quinolines show 3–5x slower kinetics .

Advanced: What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies involving this compound?

Answer:

  • Solubility Adjustments : Adamantane derivatives often exhibit poor aqueous solubility. Use co-solvents (e.g., DMSO/PBS mixtures) for in vitro assays, but validate biocompatibility .
  • Metabolic Stability : Test hepatic microsome stability to identify rapid degradation pathways (e.g., cytochrome P450 interactions). For in vivo studies, employ pharmacokinetic enhancers or prodrug strategies .
  • Dose-Response Calibration : Account for blood-brain barrier penetration (common in adamantane drugs like memantine) by adjusting doses to match CNS bioavailability .

Methodological: How can researchers address contradictions in reported solubility profiles of this compound across solvents?

Answer:

Solvent Solubility (mg/mL) Conditions Reference Basis
Water5–1025°C, pH 3–4Analogous dimethylamine salts
DMSO>5025°CAdamantane solubility trends
Ethanol20–3025°CChlorinated amine data
  • Method : Pre-saturate solvents with HCl gas to mimic hydrochloride salt conditions. Use dynamic light scattering (DLS) to detect aggregation .

Advanced: What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

Answer:

  • Acidic Conditions : The hydrochloride salt remains stable due to protonation of the dimethylamine group, preventing nucleophilic degradation. Hydrolysis of the adamantyl-Cl bond is negligible below 100°C .
  • Basic Conditions : Deprotonation of the amine group (pKa ~10.5) increases reactivity, leading to potential Cl⁻ displacement or adamantane ring oxidation. Stabilize with antioxidants (e.g., BHT) in basic buffers .

Methodological: How can researchers validate the absence of byproducts (e.g., dimethylamine HCl) in synthesized this compound?

Answer:

  • Ion Chromatography : Quantify free Cl⁻ and dimethylamine using anion-exchange columns (detection limit: 0.1 ppm) .
  • Titrimetric Analysis : Back-titrate residual HCl with NaOH to confirm stoichiometric equivalence (1:1 amine:HCl ratio) .
  • Control Experiments : Compare NMR spectra with pure dimethylamine HCl to identify unreacted starting material .

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